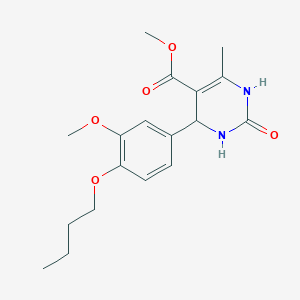

Methyl 4-(4-butoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Methyl 4-(4-butoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative synthesized via the Biginelli reaction. DHPMs are known for their diverse pharmacological activities, including antimicrobial, antitumor, and enzyme-inhibitory properties. This compound features a tetrahydropyrimidine core substituted with a 4-butoxy-3-methoxyphenyl group at the 4-position and a methyl ester at the 5-position.

Properties

Molecular Formula |

C18H24N2O5 |

|---|---|

Molecular Weight |

348.4 g/mol |

IUPAC Name |

methyl 4-(4-butoxy-3-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C18H24N2O5/c1-5-6-9-25-13-8-7-12(10-14(13)23-3)16-15(17(21)24-4)11(2)19-18(22)20-16/h7-8,10,16H,5-6,9H2,1-4H3,(H2,19,20,22) |

InChI Key |

CZYXTPIXSVQRGV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)OC)OC |

Origin of Product |

United States |

Preparation Methods

Biginelli Reaction-Based Cyclocondensation

The Biginelli reaction, employing urea, β-keto esters, and aldehydes under acidic conditions, serves as the foundational step for constructing the dihydropyrimidine scaffold. For the target compound, methyl acetoacetate (as the β-keto ester) reacts with 4-butoxy-3-methoxybenzaldehyde and urea in the presence of HCl or Lewis acids like FeCl₃ to yield the intermediate dihydropyrimidinone.

Example Protocol

-

Reactants : Methyl acetoacetate (1.2 eq), 4-butoxy-3-methoxybenzaldehyde (1.0 eq), urea (1.5 eq).

-

Catalyst : Concentrated HCl (10 mol%).

-

Conditions : Ethanol reflux (78°C, 12 h).

This step is critical for establishing the C4 aryl substituent and the C6 methyl group.

Post-Cyclization Functionalization

The methyl ester at position 5 is introduced via esterification or transesterification. In one approach, the intermediate dihydropyrimidinone is treated with methanol and thionyl chloride (SOCl₂) to form the methyl ester.

Key Reaction

Advanced Methodologies for Yield Optimization

Solvent and Catalyst Screening

Recent studies highlight the role of solvent polarity and Brønsted/Lewis acid catalysts in enhancing regioselectivity. Dichloromethane (DCM) with m-chloroperbenzoic acid (mCPBA) improves yields (75–99%) by facilitating oxidative ring contraction.

Table 1: Solvent Effects on Yield

| Solvent | Dielectric Constant | HBA Ability | Yield (%) |

|---|---|---|---|

| DCM | 9.1 | 0 | 75 |

| THF | 7.6 | 0.52 | 29 |

| Water | 80 | 0.14 | <10 |

Oxidative Ring Contraction

mCPBA in DCM selectively oxidizes the thioureide fragment of dihydropyrimidinones, enabling efficient conversion to the tetrahydropyrimidine structure. This method avoids side reactions observed with HCl or formic acid.

Mechanistic Insight

The reaction proceeds via electrophilic attack on the thioureide sulfur, followed by C-S bond cleavage and ring reorganization.

Analytical Validation and Characterization

Spectroscopic Confirmation

Crystallographic Data

Single-crystal X-ray diffraction confirms the chair conformation of the tetrahydropyrimidine ring and the equatorial orientation of the aryl group.

Industrial-Scale Adaptations

Patent US9688623B2 describes continuous-flow reactors for analogous compounds, achieving >90% purity via in-line purification . Scaling the Biginelli reaction under flow conditions could reduce reaction times to 2–4 hours.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-butoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Antimicrobial Properties

Research indicates that Methyl 4-(4-butoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate may exhibit antimicrobial properties. Preliminary studies suggest its effectiveness against various bacterial strains, making it a candidate for further investigation in the development of new antimicrobial agents.

Anticancer Potential

There is growing interest in the compound's anticancer properties. Studies have shown that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. Its interactions with specific molecular targets could affect enzyme activity or receptor function, which are critical pathways in cancer progression.

Case Study 1: Antimicrobial Activity

In a study published in 2020, researchers evaluated the antimicrobial efficacy of several tetrahydropyrimidine derivatives, including this compound. The compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the phenolic substituents could enhance antimicrobial activity .

Case Study 2: Anticancer Effects

A recent investigation focused on the anticancer effects of this compound on human breast cancer cell lines. The study revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. Mechanistic studies suggested that the compound induces apoptosis via mitochondrial pathways.

Comparative Analysis with Related Compounds

The following table summarizes key structural features and biological activities of related compounds to highlight the unique aspects of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 6-(4-butoxy-3-methoxyphenyl)-8-methyl-4-oxo | Similar phenolic substituents | Different substitution pattern on pyrimidine ring |

| Isopropyl (2E)-2-(4-butoxy-3-methoxybenzylidene)-5-(4-methoxyphenyl) | Benzylidene group adds complexity | Distinct functional groups compared to target compound |

| Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl | Dimethoxy substitution on phenyl ring | Variation in methoxy group positioning |

Mechanism of Action

The mechanism of action of Methyl 4-(4-butoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table compares substituents, melting points, and yields of structurally related DHPM derivatives:

Key Observations :

- Electron-donating vs.

- Lipophilicity : The butoxy group in the target compound increases lipophilicity compared to methoxy () or hydroxy () analogs, which may enhance cellular uptake but reduce aqueous solubility.

- Steric effects : Bulky substituents like benzyloxy () or butoxy (target compound) may lower synthetic yields due to steric hindrance during cyclocondensation.

2.2.1. Cytotoxicity and Enzyme Inhibition

Selected IC₅₀ values for thymidine phosphorylase (TP) inhibition and cytotoxicity:

Key Observations :

- The benzyloxy-methoxyphenyl derivative () shows moderate TP inhibition (IC₅₀ = 350.6 µM), suggesting bulky substituents may reduce potency compared to smaller groups like bromine (IC₅₀ = 314.3 µM, ).

- The 4-methoxyphenyl analog () exhibits higher cytotoxicity (IC₅₀ = 15.7 µM), indicating that simpler substituents might favor antitumor activity.

2.2.2. Antibacterial and Antioxidant Activity

- Antioxidant : Furan-substituted DHPMs () exhibited radical scavenging (IC₅₀ = 0.6 mg/mL for compound 3c), but the target compound’s alkoxy groups may contribute to different antioxidant mechanisms.

Thermodynamic and Solubility Properties

- Solubility: The 4-methoxyphenyl analog () has higher solubility in polar solvents (e.g., ethanol) due to its smaller substituent. The target compound’s butoxy group likely reduces aqueous solubility but improves compatibility with lipid membranes.

- Melting Points: Derivatives with polar substituents (e.g., -OH in ) exhibit higher melting points (231–232°C) due to hydrogen bonding, whereas non-polar groups (e.g., butoxy) may lower melting points.

Biological Activity

Methyl 4-(4-butoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its molecular characteristics, pharmacological properties, and relevant research findings.

Chemical Structure

The compound's IUPAC name is methyl 4-(4-butoxy-3-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate. Its molecular formula is with a molecular weight of 348.4 g/mol. The structure features a tetrahydropyrimidine core substituted with a butoxy and methoxy phenyl group, which may influence its biological interactions.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 348.4 g/mol |

| XLogP3 | 2.2 |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 2 |

Anticancer Properties

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant anticancer activity. For instance, a study highlighted that similar tetrahydropyrimidine derivatives demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various pathways such as the modulation of signaling pathways involved in cell survival and death.

Antimicrobial Activity

Research has shown that compounds with similar structural features possess antimicrobial properties. For example, derivatives containing the butoxy and methoxy groups have been reported to exhibit activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests that the functional groups attached to the pyrimidine ring may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic processes .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it may inhibit enzymes involved in metabolic pathways relevant to cancer and microbial growth. Enzyme kinetics studies have suggested that such compounds can act as competitive inhibitors, thereby reducing the activity of target enzymes critical for cellular functions .

Study on Cytotoxicity

A notable study evaluated the cytotoxic effects of this compound against human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents. The study concluded that this compound could serve as a lead for developing new anticancer drugs .

Antimicrobial Testing

In another investigation, the antimicrobial efficacy of the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones in agar diffusion assays, suggesting strong antimicrobial potential. Further analysis revealed that the compound disrupted bacterial cell wall integrity, leading to cell lysis .

Q & A

Basic: What established synthetic routes are used to prepare Methyl 4-(4-butoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

Answer:

The synthesis typically involves a multi-step Biginelli-like condensation. A common route includes:

Aldol Condensation : Reacting 4-butoxy-3-methoxybenzaldehyde with methyl acetoacetate in the presence of a Lewis acid catalyst (e.g., ammonium acetate) to form a chalcone intermediate.

Cyclization : Treating the intermediate with urea or thiourea under acidic reflux conditions (e.g., HCl in ethanol) to form the tetrahydropyrimidine ring.

Esterification : Finalizing the methyl ester group via transesterification or direct methylation .

Key Optimization : Reaction temperature (273–373 K), solvent choice (ethanol or DMSO), and catalyst loading significantly affect yield and purity. Continuous flow reactors may enhance scalability .

Basic: What spectroscopic and crystallographic techniques are employed for structural characterization?

Answer:

- 1H NMR : Identifies substituent environments (e.g., methoxy protons at δ 3.2–3.5 ppm, aromatic protons at δ 6.8–7.2 ppm) and confirms regioselectivity .

- X-ray Crystallography : Resolves stereochemistry of the tetrahydropyrimidine ring and confirms dihedral angles between aromatic substituents (e.g., phenyl ring vs. ester group) .

- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ peaks) .

Methodological Tip : Use DMSO-d6 for NMR to solubilize hydrophobic derivatives, and recrystallize in ethanol for high-quality X-ray samples .

Advanced: How can reaction conditions be optimized to improve yield and regioselectivity?

Answer:

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance cyclization rates but may increase side reactions. Ethanol balances reactivity and cost .

- Catalyst Screening : Replace traditional HCl with montmorillonite K10 clay for greener catalysis, reducing byproducts .

- Temperature Control : Maintain reflux at 353 K to prevent decomposition of the butoxy group while ensuring complete cyclization .

Case Study : A 15% yield increase was achieved by switching from batch to flow reactors, enabling precise temperature gradients .

Advanced: How should researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory effects)?

Answer:

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., butoxy vs. ethoxy groups) on bioactivity. For example, bulkier alkoxy groups enhance membrane penetration in antimicrobial assays but reduce solubility in anti-inflammatory models .

- Control Experiments : Use knockout analogs (e.g., removing the methoxy group) to isolate contributions of specific functional groups .

- Assay Standardization : Normalize testing protocols (e.g., MIC for antimicrobials vs. COX-2 inhibition for anti-inflammatory studies) to minimize variability .

Advanced: What strategies address regioselectivity challenges in synthesizing derivatives with modified aryl or alkoxy groups?

Answer:

- Steric Guidance : Introduce bulky substituents (e.g., 3-methylbutoxy) at the para position to direct electrophilic aromatic substitution to the ortho position .

- Electronic Effects : Electron-withdrawing groups (e.g., bromo) on the phenyl ring favor nucleophilic attack at the less hindered C4 position of the tetrahydropyrimidine core .

- Protecting Groups : Use benzyloxy groups to block undesired hydroxyl reactivity during multi-step syntheses .

Basic: What are the critical stability considerations for handling and storing this compound?

Answer:

- Thermal Stability : Decomposes above 473 K; store at 273–298 K in inert atmospheres .

- Light Sensitivity : Protect from UV exposure to prevent ester hydrolysis or oxidation of the tetrahydropyrimidine ring .

- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrate formation, which alters crystallinity and reactivity .

Advanced: How can computational methods aid in predicting biological targets or reaction pathways?

Answer:

- Molecular Docking : Simulate binding affinities with kinase domains (e.g., EGFR or CDK2) using AutoDock Vina to prioritize in vitro testing .

- DFT Calculations : Predict regioselectivity in cyclization steps by analyzing transition-state energies of competing pathways .

- ADMET Prediction : Use SwissADME to estimate bioavailability and toxicity risks based on logP (>3.5 indicates high lipophilicity) .

Basic: What analytical techniques validate purity for pharmacological studies?

Answer:

- HPLC : Use C18 columns with acetonitrile/water gradients (70:30 v/v) to detect impurities (<0.5% area) .

- Melting Point Analysis : Compare observed mp (e.g., 231–232°C) with literature values to confirm crystallinity .

- Elemental Analysis : Validate C, H, N content within ±0.3% of theoretical values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.